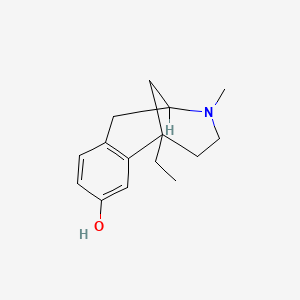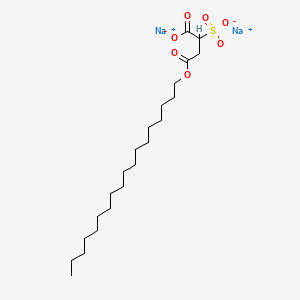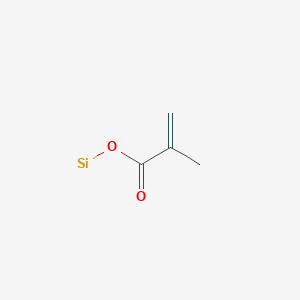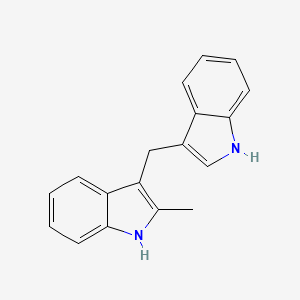
Pyrazinetetracarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinetetracarboxamide is a chemical compound known for its unique structure and properties It is a derivative of pyrazine, featuring four carboxamide groups attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinetetracarboxamide typically involves the reaction of pyrazine with suitable amide-forming reagents. One common method is the reaction of pyrazine with an excess of ammonia or primary amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinetetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to activate the amide groups for further reactions.
Major Products Formed
Oxidation: Pyrazinetetracarboxylic acid.
Reduction: Pyrazinetetraamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyrazinetetracarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: this compound derivatives have been explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mecanismo De Acción
The mechanism of action of pyrazinetetracarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biological and chemical processes. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. In coordination chemistry, the formation of metal complexes can lead to catalytic activity and other unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxamide: A simpler derivative with only one carboxamide group.
Pyrazinedicarboxamide: Contains two carboxamide groups.
Pyrazinetricarboxamide: Features three carboxamide groups.
Uniqueness
Pyrazinetetracarboxamide is unique due to its four carboxamide groups, which provide multiple sites for hydrogen bonding and coordination with metal ions. This makes it a versatile compound with a wide range of applications in various fields of research.
Propiedades
Número CAS |
22051-80-5 |
|---|---|
Fórmula molecular |
C8H8N6O4 |
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
pyrazine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N6O4/c9-5(15)1-2(6(10)16)14-4(8(12)18)3(13-1)7(11)17/h(H2,9,15)(H2,10,16)(H2,11,17)(H2,12,18) |
Clave InChI |
VAPLSNGCBVVBQG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


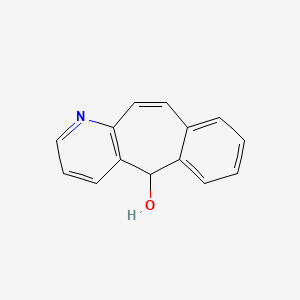


![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
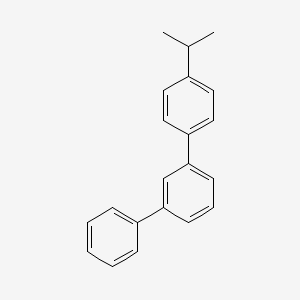
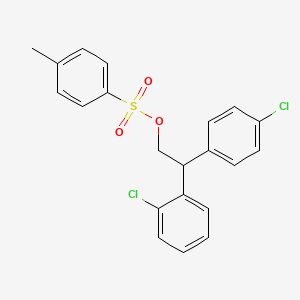
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)



